3,5-Dimethylpyridine-2,6-diamine
Description
Properties
IUPAC Name |
3,5-dimethylpyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIAIHIVQFDRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630045 | |
| Record name | 3,5-Dimethylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90008-32-5 | |
| Record name | 3,5-Dimethyl-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90008-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Precursor Chemistry
Diverse Synthetic Routes for 3,5-Dimethylpyridine-2,6-diamine
The construction of the this compound molecule is a significant challenge that chemists have addressed through various synthetic routes. These approaches involve either building the pyridine (B92270) ring from acyclic precursors or functionalizing a pre-existing pyridine core.
Conventional Multistep Synthesis Strategies
Traditional synthetic approaches to substituted diaminopyridines often rely on well-established, multi-step sequences. A common strategy begins with a suitably substituted pyridine, such as 2,6-dimethylpyridine (B142122), which is then subjected to a series of reactions to introduce the amino groups at the 2- and 6-positions. One classic method for forming the pyridine ring itself is the Hantzsch synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and a β-ketoester, followed by oxidation. uchile.clnih.gov Variations of this method can be used to produce substituted dihydropyridines, which can then be aromatized and further functionalized. uchile.cl
Another conventional pathway involves the synthesis of pyridine-2,6-diamines from non-cyclic precursors like 3-hydroxy pentane (B18724) 1,5-dinitrile (3-hydroxyglutaronitrile), which can be reacted with an ammonia donor. google.com While not specific to the 3,5-dimethyl derivative, this highlights a foundational strategy of ring construction. A multi-step synthesis starting from 2,6-dimethylpyridine might involve oxidation to pyridine-2,6-dicarboxylic acid, followed by esterification and subsequent conversion to pyridine-2,6-dicarbohydrazide, which can then be further manipulated. davidpublisher.com
Table 1: Overview of Conventional Synthesis Steps
| Step | Description | Starting Material Example | Intermediate/Product Example |
|---|---|---|---|
| Ring Formation | Hantzsch-type condensation to form a dihydropyridine (B1217469) ring. uchile.clnih.gov | Aldehyde, β-ketoester, ammonia | 1,4-dihydropyridine derivative |
| Aromatization | Oxidation of the dihydropyridine to the corresponding pyridine. orgsyn.org | 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine | 3,5-dicarbethoxy-2,6-dimethylpyridine |
| Functional Group Intro | Introduction of amino groups onto the pyridine ring. google.com | 3-hydroxy pentane 1,5-dinitrile | Pyridine-2,6-diamine |
Green Chemistry Approaches and Sustainable Synthesis Protocols
In line with the growing emphasis on sustainability, green chemistry principles are being applied to the synthesis of pyridine derivatives. These methods aim to improve efficiency, reduce waste, and utilize more environmentally benign conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly accelerating reaction times and often improving yields compared to conventional heating. davidpublisher.com For example, the multi-step synthesis of a 2,6-di(naphthalene thioureido carbamino)pyridine, starting from 2,6-dimethylpyridine, was successfully expedited using microwave irradiation for oxidation, esterification, and hydrazide formation steps. davidpublisher.com
Another green strategy involves using environmentally friendly solvents, such as ethanol (B145695), and developing one-pot procedures that minimize separation and purification steps. A synthesis for 2,6-diamino-3,5-dinitrile-4-aryl pyridine derivatives has been reported that is high-yield, uses ethanol as a solvent, and features simple product isolation, making it favorable for industrial application. google.com These examples demonstrate the potential for developing more sustainable protocols for the synthesis of this compound.
Regioselective Functionalization and Amination Pathways
Achieving the correct placement of the amino groups at the C2 and C6 positions of the 3,5-dimethylpyridine (B147111) core is critical and requires highly regioselective reactions. A significant advancement in this area is the amination of pyridine N-oxides. scispace.comnih.gov This method involves the initial oxidation of the pyridine nitrogen to form an N-oxide, which activates the C2 and C6 positions towards nucleophilic attack.
A particularly effective process utilizes saccharin (B28170) as an ammonium (B1175870) surrogate. nih.govsigmaaldrich.com The 3,5-disubstituted pyridine N-oxide is reacted with saccharin in the presence of a coupling agent like tosyl chloride (TsCl). researchgate.net This forms a saccharin adduct that can be converted to the desired aminopyridine under mild conditions, often in a one-pot process after acidic deprotection. nih.gov This pathway offers high regioselectivity for amination at the positions alpha to the nitrogen atom. scispace.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also represent a powerful, though more complex, strategy for the regioselective introduction of amino groups onto a pre-functionalized (e.g., halogenated) pyridine ring. rsc.org
Table 2: Regioselective Amination via N-Oxide Intermediate
| Step | Reagents | Intermediate | Purpose | Citation |
|---|---|---|---|---|
| 1. N-Oxide Formation | Oxidizing agent (e.g., m-CPBA) | 3,5-dimethylpyridine N-oxide | Activates C2/C6 positions | scispace.comnih.gov |
| 2. Adduct Formation | Saccharin, ⁱPr₂EtN, TsCl | Saccharin adduct | Introduces nitrogen source regioselectively | nih.govresearchgate.net |
| 3. Deprotection | Aqueous Acid (e.g., HCl) | 2-amino-3,5-dimethylpyridine | Releases the primary amine | nih.gov |
Synthesis of Isotopically Labeled Derivatives (e.g., ¹⁵N-labeled)
Isotopically labeled compounds are invaluable tools in mechanistic studies and as probes in nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net The synthesis of ¹⁵N-labeled pyridines, including 3,5-dimethylpyridine, has been explored through several routes.
One successful method involves a two-step process that starts with acyclic precursors to form a substituted alkoxy-3,4-dihydro-2H-pyran. nih.govresearchgate.net This pyran intermediate, which already contains the desired dimethyl substitution pattern, is then reacted with a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl), to construct the ¹⁵N-labeled pyridine ring. nih.govresearchgate.net
A more general and versatile approach for ¹⁵N-labeling involves a ring-opening and ring-closing sequence. chemrxiv.orgchemrxiv.org In this strategy, a pre-formed ¹⁴N-pyridine is activated and undergoes ring-opening to form a Zincke imine intermediate. This intermediate is then ring-closed using ¹⁵NH₄Cl, effectively exchanging the nitrogen atom in the ring and achieving high levels of ¹⁵N incorporation (>95% in many cases). chemrxiv.orgchemrxiv.org This method is applicable to a wide range of substituted pyridines, including complex molecules, offering a powerful tool for late-stage isotopic labeling. chemrxiv.org
Precursor Design and Derivatization Strategies
The efficient synthesis of the target compound is heavily dependent on the design and strategic use of key precursors that facilitate the construction of the substituted pyridine ring.
Role of Pyrylium (B1242799) Salts and Dihydro-2H-pyrans as Precursors
Pyrylium salts are versatile cationic aromatic heterocycles that serve as powerful precursors for the synthesis of pyridines and pyridinium (B92312) salts. researchgate.netnih.gov The reaction of a pyrylium salt with a primary amine or ammonia leads to a ring-transformation reaction, yielding a pyridine. nih.gov By choosing a pyrylium salt with the appropriate substitution pattern (e.g., methyl groups at the corresponding positions), one can synthesize the desired pyridine core. The synthesis of pyrylium salts themselves can be achieved through various condensation reactions, for instance, by reacting aldehydes and ketones under acidic conditions. researchgate.netgoogle.com
Dihydro-2H-pyrans have proven to be particularly valuable precursors, especially in the synthesis of isotopically labeled pyridines. nih.gov As demonstrated in the synthesis of 3,5-dimethylpyridine-¹⁵N, an alkoxy-3,4-dihydro-2H-pyran can be synthesized from methacrolein (B123484) and a propenyl ether. nih.govresearchgate.net This pyran intermediate possesses the required carbon skeleton and substitution pattern of the final pyridine product. The subsequent reaction with an ammonia source, like NH₄Cl, drives the ring transformation from the oxygen heterocycle to the nitrogen heterocycle, providing an elegant and controlled method for constructing the pyridine ring. nih.govresearchgate.net The synthesis of various substituted 2H-pyrans and dihydro-2H-pyrans can be accomplished through methods like the hetero-Diels-Alder reaction or phosphine-catalyzed annulations. organic-chemistry.orgorganic-chemistry.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine |
| 1-naphthyl isothiocyanate |
| 2,6-di(naphthalene thioureido carbamino)pyridine |
| 2,6-diamino-3,5-dinitrile-4-aryl pyridine |
| 2,6-dimethylpyridine |
| 3,5-dicarbethoxy-2,6-dimethylpyridine |
| 3-hydroxy pentane 1,5-dinitrile |
| 3-hydroxyglutaronitrile |
| ¹⁵N-ammonium chloride |
| Ethanol |
| Methacrolein |
| Pyridine-2,6-dicarbohydrazide |
| Pyridine-2,6-dicarboxylic acid |
| Saccharin |
| Tosyl chloride |
Modification of Diaminopyridine Analogues and Related Pyridines
The synthesis of this compound can be achieved through the strategic modification of related pyridine precursors rather than direct functionalization of the parent 2,6-diaminopyridine (B39239). A key strategy involves building the molecule from a substituted pyridine core, thereby controlling the placement of the methyl and amino groups.
One plausible and effective pathway begins with 3,5-dimethylpyridine (3,5-lutidine). This approach leverages selective chlorination followed by amination. For instance, a related synthesis of diaminopyridine involves the conversion of a dichloropyridine to a diaminopyridine through a chlorine-ammonia substitution reaction in the presence of a copper source. google.com Applying this logic, 3,5-dimethylpyridine can be converted to 2,6-dichloro-3,5-dimethylpyridine, which then undergoes amination to yield the final product. google.com
Another significant synthetic route is the Hantzsch pyridine synthesis, which builds the pyridine ring from acyclic precursors. orgsyn.org In a typical Hantzsch synthesis, beta-ketoesters (like ethyl acetoacetate), an aldehyde (like formaldehyde), and an ammonia source react to form a dihydropyridine intermediate. orgsyn.org This intermediate is subsequently oxidized to the corresponding pyridine. For the synthesis of a 2,6-dimethyl-3,5-disubstituted pyridine, the process involves the condensation of ethyl acetoacetate (B1235776) with formaldehyde (B43269) and ammonia to produce 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine. orgsyn.org This dihydropyridine is then oxidized, often using nitric and sulfuric acids, to form 3,5-dicarbethoxy-2,6-dimethylpyridine. orgsyn.org The ester groups of this compound can then be converted to amide groups and subsequently to amines via Hofmann rearrangement, or through other multi-step transformations, to arrive at this compound.
A different approach starts from 3-hydroxy pentane 1,5-dinitrile (3-hydroxyglutaronitrile), which can be cyclized by reacting with an ammonium donor like ammonia. google.comgoogleapis.com This method is notable for producing pyridine-2,6-diamines in a direct cyclization step. google.comgoogleapis.com
| Precursor Compound | Key Transformation Steps | Intermediate(s) | Reference |
|---|---|---|---|
| 3,5-Dimethylpyridine | 1. Ring Chlorination 2. Amination (Ammonia substitution) | 2,6-Dichloro-3,5-dimethylpyridine | google.com |
| Ethyl Acetoacetate + Formaldehyde | 1. Hantzsch Dihydropyridine Synthesis 2. Oxidation 3. Ester to Amine Conversion | 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine; 3,5-Dicarbethoxy-2,6-dimethylpyridine | orgsyn.org |
| 3-Hydroxy pentane 1,5-dinitrile | Cyclization with Ammonia | Not Applicable (Direct Cyclization) | google.comgoogleapis.com |
Derivatization for Ligand Design and Supramolecular Building Blocks
The two primary amine groups on the this compound scaffold make it an exceptionally versatile building block for coordination chemistry and the construction of supramolecular assemblies. The spatial arrangement and hydrogen-bonding capabilities of the amino groups can be exploited to create highly organized structures.
Derivatization into pyridine-2,6-dicarboxamides is a common strategy for creating potent ligands. nih.gov This can be achieved through the condensation reaction of the diamine with appropriate acyl chlorides. nih.gov The resulting amide functionalities, in conjunction with the pyridine nitrogen, create a multidentate chelation site suitable for binding various metal cations, including copper, cobalt, iron, and nickel. nih.gov These metal complexes have applications in catalysis and as functional models for protein active sites. nih.gov The specific nature of the aromatic or aliphatic groups introduced via the acyl chloride can tune the electronic properties and steric environment of the ligand, influencing the stability and reactivity of the resulting metal complex. nih.gov
In supramolecular chemistry, diaminopyridine derivatives are recognized for their ability to form predictable and robust hydrogen-bonding networks. mdpi.com this compound can act as a hydrogen bond donor, readily forming co-crystals or salts with complementary molecules that possess hydrogen bond acceptor sites, such as carboxylic acids. mdpi.com The interaction between aromatic polyamines and dicarboxylic acids often leads to the formation of well-defined supramolecular synthons. mdpi.com Analysis of these structures reveals that the resulting crystalline lattices are dominated by strong electrostatic interactions and hydrogen bonds, leading to highly stable, ordered assemblies. mdpi.com These non-covalent interactions are crucial for applications in crystal engineering and the design of functional organic materials. mdpi.com
| Derivative Type | Synthetic Method | Key Feature | Application | Reference |
|---|---|---|---|---|
| Pyridine-dicarboxamides | Condensation with Acyl Chlorides | Multidentate chelating sites (Npyridine, Namide, Oamide) | Coordination Chemistry, Metal Ion Sensing, Catalysis | nih.gov |
| Supramolecular Salts/Co-crystals | Reaction with Dicarboxylic Acids | Strong, directional hydrogen bonding | Crystal Engineering, Functional Organic Materials | mdpi.com |
| Schiff Bases | Condensation with Aldehydes/Ketones | Imino (C=N) linkages | Ligand Design, Synthesis of Macrocycles | researchgate.net |
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of the reactions used to synthesize and modify pyridine derivatives is crucial for optimizing reaction conditions and predicting outcomes. Computational and experimental studies have provided deep insights into these transformations.
For reactions involving substituted dimethylpyridines, such as the Knoevenagel-type condensation of the related 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with aldehydes, computational studies using Density Functional Theory (DFT) have been employed. researchgate.net These investigations show that the protonation of the pyridine nitrogen atom significantly increases the acidity of the methyl group protons, facilitating their involvement in condensation reactions. researchgate.net The calculations can also elucidate the stability of intermediates, such as the formation of a stable pre-reaction complex held together by multiple hydrogen bonds, which can dictate the reaction pathway, favoring one type of condensation (e.g., Knoevenagel) over another (e.g., Claisen-Schmidt). researchgate.net
The Hantzsch synthesis, a foundational method for creating the pyridine ring itself, has also been the subject of mechanistic study. nih.govresearchgate.net A plausible mechanism involves the initial nucleophilic attack of an enamine (e.g., methyl-3-aminocrotonate) on an aldehyde. nih.gov This is followed by proton transfer and dehydration to form an imino-Knoevenagel intermediate. nih.gov This intermediate can then react with a second equivalent of the enamine in a Michael addition, followed by cyclization and elimination of ammonia to form the dihydropyridine ring. nih.govresearchgate.net In some cases, with specific substrates like o-methoxybenzaldehyde, the reaction can deviate from the standard Hantzsch pathway to yield unusual cyclized products, highlighting the subtle electronic and steric factors that govern the reaction outcome. nih.govresearchgate.net
| Reaction Type | Methodology | Key Mechanistic Insight | Reference |
|---|---|---|---|
| Knoevenagel Condensation (on a related pyridine) | Computational Study (DFT) | Protonation of pyridine nitrogen enhances methyl group acidity; formation of stable pre-reaction complexes directs reaction pathway. | researchgate.net |
| Hantzsch Pyridine Synthesis | Postulated from Experimental Outcomes | Involves formation of an imino-Knoevenagel intermediate followed by Michael addition and cyclization. | nih.govresearchgate.net |
Elucidation of Structure and Bonding Through Advanced Spectroscopic and Diffraction Techniques
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.
No specific FT-IR spectra or advanced methodological studies for 3,5-Dimethylpyridine-2,6-diamine were found in the public domain. While general principles of FT-IR would predict characteristic bands for the amino and methyl groups and the pyridine (B92270) ring, no experimentally verified data for this compound could be located.
There are no published SERS studies involving the adsorption of this compound onto any metallic surfaces. Therefore, no data on its adsorption analysis via this technique can be presented.
Despite a comprehensive search for scientific literature, detailed experimental and theoretical data for the specific chemical compound This compound are not available in the public domain. As a result, it is not possible to generate an article that adheres to the strict outline provided.
Searches for spectroscopic and crystallographic information, including vibrational mode analysis, single crystal and powder X-ray diffraction, hydrogen bonding networks, and other advanced spectroscopic data (EPR, UV-Vis, Mass Spectrometry), did not yield any specific research findings for this particular molecule. While data exists for structurally related pyridine derivatives, the explicit instructions to focus solely on this compound prevent the inclusion of information from other compounds.
Basic identifiers for this compound have been located:
CAS Number: 90008-32-5 epa.govbldpharm.com
Molecular Formula: C₇H₁₁N₃ bldpharm.com
However, no published studies corresponding to the requested analytical characterizations could be found. Therefore, the sections on the elucidation of its structure and bonding cannot be completed.
Computational and Theoretical Chemistry of 3,5 Dimethylpyridine 2,6 Diamine
Quantum Chemical Investigations and Electronic Structure
No literature was identified that performed quantum chemical calculations on 3,5-Dimethylpyridine-2,6-diamine. Consequently, there is no available data for the following subsections.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
There are no published studies detailing the use of Density Functional Theory (DFT) to determine the optimized geometry or electronic properties of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for predicting its chemical reactivity, has not been reported in the searched scientific literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
No Natural Bond Orbital (NBO) analysis has been published for this compound. This type of analysis would provide insight into the intramolecular delocalization and hyperconjugative interactions within the molecule.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
There are no available studies that have mapped the Molecular Electrostatic Potential (MEP) of this compound to visualize its charge distribution and predict sites for electrophilic and nucleophilic attack.
Mechanistic Pathways and Reaction Dynamics Studies
The investigation into the reaction mechanisms involving this compound through computational means is also an area lacking published research.
Computational Modeling of Cyclization Reactions
No computational models or simulations detailing the cyclization reactions of this compound were found in the public domain.
Investigation of Proton Transfer Mechanisms
There is no available research that computationally or theoretically investigates the proton transfer mechanisms of this compound. Studies on related molecules, such as 2,6-diaminopyridine (B39239), have shown the potential for intramolecular proton transfer. However, without specific density functional theory (DFT) calculations or similar computational studies for the 3,5-dimethyl derivative, any discussion of its proton transfer pathways, transition states, or energy barriers would be purely speculative.
Elucidation of Catalytic Cycles and Intermediates
The role of this compound in catalytic processes has not been elucidated in the reviewed scientific literature. There are no computational studies that model its interaction with substrates, map out potential catalytic cycles, or identify the structure and energy of any catalytic intermediates.
Crystal Structure Prediction (CSP) and Supramolecular Interactions Modeling
No experimental crystal structure for this compound has been published in the primary scientific literature. Consequently, there are no available data derived from crystallographic analysis, such as unit cell dimensions, space group, or atomic coordinates. Furthermore, without a known crystal structure, computational studies on its supramolecular interactions, including hydrogen bonding patterns and crystal packing, have not been performed.
Thermochemical Studies and Energy Calculations
Detailed thermochemical data and energy calculations for this compound are absent from the available literature. There are no published computational studies reporting values for its enthalpy of formation, Gibbs free energy, or other thermodynamic properties. While the NIST Chemistry WebBook provides thermochemical data for the parent compound 3,5-Dimethylpyridine (B147111), this information cannot be extrapolated to the 2,6-diamino substituted molecule. nist.gov
Coordination Chemistry and Metal Complexes
Design Principles for 3,5-Dimethylpyridine-2,6-diamine Ligands
The design of ligands incorporating the this compound framework is guided by fundamental principles of coordination chemistry, where both electronic and steric factors play a crucial role in determining the properties and reactivity of the resulting metal complexes.
Ligand Field Strength and Steric Influences
The ligand field strength of this compound is primarily dictated by the nitrogen donors of the pyridine (B92270) ring and the two amino groups. The pyridine nitrogen, being part of an aromatic system, is a moderate sigma-donor and a weak pi-acceptor. wikipedia.org The amino groups at the 2 and 6 positions are strong sigma-donors. The collective donor capacity of the ligand influences the electronic structure of the metal center, affecting properties such as the metal's oxidation state and the d-orbital splitting.
The introduction of methyl groups at the 3 and 5 positions of the pyridine ring exerts significant steric and electronic influences. Electronically, the methyl groups are electron-donating, which increases the electron density on the pyridine ring and enhances the sigma-donating ability of the pyridine nitrogen. rsc.org This can lead to stronger metal-ligand bonds.
The interplay between the electronic enhancement of donor strength and the steric demands of the methyl groups is a key consideration in designing complexes with desired properties.
Chiral Ligand Design and Asymmetric Catalysis Applications
The 2,6-diaminopyridine (B39239) scaffold provides a versatile platform for the design of chiral ligands for asymmetric catalysis. nih.govresearchgate.netresearchgate.net While there is a lack of specific reports on the use of chiral derivatives of this compound itself, the principles of chiral ligand design are broadly applicable. Chirality can be introduced by incorporating chiral substituents on the amino groups or by creating a chiral-at-metal center upon coordination.
The design of such ligands often follows the C2-symmetry principle to reduce the number of possible diastereomeric transition states in a catalytic reaction, thereby enhancing enantioselectivity. nih.govresearchgate.net However, non-symmetrical ligands have also proven to be highly effective. nih.gov The steric bulk of the methyl groups in this compound can play a crucial role in creating a well-defined chiral pocket around the metal center, which is essential for effective stereocontrol.
The development of chiral catalysts often involves the synthesis of metal complexes where the ligand framework creates a specific three-dimensional environment that favors the formation of one enantiomer of the product over the other. The combination of the rigid pyridine backbone and the potential for modification at the amino groups makes this compound a promising candidate for the development of new chiral ligands for a variety of asymmetric transformations. mdpi.comyoutube.com
Synthesis and Characterization of Metal Complexes
The coordination of this compound and its derivatives to various metal ions leads to the formation of a wide range of complexes with diverse structures and potential applications.
Coordination with Transition Metals (e.g., Ni, Co, Fe, Cu, La, Ru, Pd)
The synthesis of transition metal complexes with ligands based on the 2,6-diaminopyridine framework has been widely reported, demonstrating the versatility of this ligand system. cyberleninka.ruresearchgate.netnih.govnih.govacs.orgrsc.orgmdpi.combiointerfaceresearch.comnih.govresearchgate.netmdpi.commdpi.commdpi.comcore.ac.uk While specific studies on this compound are limited, the coordination behavior can be inferred from related systems.
Typically, the synthesis of these complexes involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques including:
Infrared (IR) Spectroscopy: To identify the coordination of the amino and pyridine groups by observing shifts in their characteristic vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complex.
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths and angles.
Mass Spectrometry: To confirm the molecular weight of the complex.
Elemental Analysis: To determine the elemental composition of the synthesized compound.
The following table summarizes the synthesis and characterization of complexes with ligands analogous to this compound.
| Metal | Ligand System | Key Findings & Characterization |
| Ni(II) | Schiff base of 2,6-diaminopyridine | Formation of a tetrahedral complex, characterized by IR, UV-Vis, and magnetic susceptibility. cyberleninka.ru |
| Co(II) | 2,6-diaminopyridine | Synthesis of adducts with square pyramidal geometry, characterized by analytical data, conductance, and spectral data. orientjchem.org |
| Fe(II) | Monophosphorylated 2,6-diaminopyridine | Formation of tetracoordinated high-spin complexes, characterized by X-ray diffraction and DFT calculations. nih.gov |
| Cu(II) | 2,6-diaminopyridine | Synthesis of mononuclear and dinuclear complexes, characterized by X-ray analysis, magnetic measurements, and spectroscopy. researchgate.net |
| La(III) | 2,6-diaminopyridine | No direct synthesis with 2,6-diaminopyridine found, but lanthanide complexes with other pyridine derivatives are known. |
| Ru(II) | Substituted pyridine-quinoline ligands | Synthesis of mononuclear complexes, characterized by NMR, mass spectrometry, and X-ray diffraction. mdpi.com |
| Pd(II) | 2,6-diaminopyridine derivatives | Dimeric complexes formed, with the ligand bridging two metal centers. cyberleninka.ru |
Pincer Ligand Architectures and Their Complexation
The 2,6-diaminopyridine scaffold is an excellent platform for the construction of pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion. researchgate.netrsc.org These ligands are known to form highly stable complexes due to the chelate effect. By modifying the amino groups with donor arms (e.g., phosphines, amines, or carbenes), a variety of pincer ligands such as PNP, NNN, or CNC can be synthesized.
The methyl groups at the 3 and 5 positions in this compound-based pincer ligands would provide additional steric bulk around the metal center. This can influence the catalytic activity by creating a more defined reaction pocket and preventing bimolecular deactivation pathways. nih.govresearchgate.net For example, iron(II) complexes with PNP pincer ligands based on the 2,6-diaminopyridine scaffold have been synthesized and shown to be active in catalysis. nih.gov The synthesis of such pincer complexes typically involves the reaction of the pre-synthesized pincer ligand with a suitable metal precursor.
Formation of Mono-, Di-, and Polynuclear Metal Centers
The 2,6-diaminopyridine framework can support the formation of not only mononuclear complexes but also di- and polynuclear structures. researchgate.netnih.gov The ability to form such multinuclear complexes depends on the nature of the ligand, the metal ion, and the reaction conditions.
In dinuclear complexes, the 2,6-diaminopyridine ligand can act as a bridging ligand, connecting two metal centers. This has been observed in complexes of copper(II) with 2,6-diaminopyridine. researchgate.net The formation of trinuclear complexes has also been reported with the dianion of 2,6-bis(phenylamino)pyridine, where a linear chain of three metal atoms is stabilized by four bridging ligands. nih.gov
The methyl groups in this compound could influence the formation of these higher nuclearity complexes. The increased steric bulk might favor the formation of mononuclear species or dictate a specific arrangement in polynuclear structures. The synthesis of such complexes often requires careful control of stoichiometry and reaction conditions to favor the desired nuclearity.
Spectroscopic and Electronic Properties of Metal Complexes
Detailed experimental data on the spectroscopic and electronic properties of metal complexes formed with this compound are not found in the reviewed literature. The following subsections outline the specific areas where information is currently lacking.
UV-Vis and Luminescence Properties of Lanthanide Complexes
There are no available studies detailing the UV-Vis absorption spectra or the luminescence properties of lanthanide complexes involving the this compound ligand. Research on other lanthanide complexes with different substituted pyridine ligands shows that properties such as emission wavelengths and quantum yields are highly dependent on the specific ligand structure, which facilitates the "antenna effect" for sensitizing lanthanide ion luminescence. However, without experimental data for the title compound, no specific absorption or emission characteristics can be reported.
Magnetic Properties and EPR Studies of Paramagnetic Complexes
No specific data from magnetic susceptibility measurements or Electron Paramagnetic Resonance (EPR) studies for paramagnetic complexes of this compound have been published. Such studies are crucial for understanding the electronic structure and magnetic behavior of metal centers. For context, studies on copper(II) complexes with the related but different ligand 3,5-dimethylpyridine (B147111) have been conducted, revealing details about their magnetic interactions and local coordination environments. However, these findings cannot be directly extrapolated to complexes of this compound.
Advanced Applications in Catalysis and Materials Science Non Biological Focus
Catalytic Transformations Mediated by 3,5-Dimethylpyridine-2,6-diamine Derived Catalysts
Catalysts derived from pyridine-based ligands are pivotal in a vast array of chemical transformations. The efficacy of such catalysts is deeply rooted in the electronic and steric properties of the pyridine (B92270) ligand, which can be fine-tuned through substitution. A diamine-disubstituted pyridine, such as this compound, presents a bidentate or potentially bridging chelation motif through its two amino groups and the pyridine nitrogen, making it an interesting, albeit currently unexploited, candidate for complexation with various transition metals.
C-C Bond-Forming Reactions (e.g., Michael Reactions)
Carbon-carbon bond forming reactions are fundamental in organic synthesis for building molecular complexity. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a prime example. This reaction is often catalyzed by metal complexes where the ligand plays a crucial role in activating the substrate and controlling stereoselectivity. For instance, copper(II) complexes have been investigated for asymmetric Michael additions. While there is no specific data on this compound, diamine ligands in general are known to be effective in copper-catalyzed cross-coupling reactions. The N,N'-dimethyl substituted versions are often preferred to prevent undesired N-arylation of the ligand itself. The potential of this compound in such reactions would depend on its ability to form stable, catalytically active complexes that can facilitate the coordination and subsequent reaction of the Michael donor and acceptor.
Hydrogenation and Reduction Processes
Catalytic hydrogenation and transfer hydrogenation are vital industrial processes for the reduction of unsaturated bonds. Ruthenium(II) complexes bearing nitrogen-based ligands are well-known for their efficiency in the transfer hydrogenation of ketones. The mechanism often involves metal-ligand cooperativity, where the ligand is not a mere spectator but actively participates in the catalytic cycle. For example, ligands with an N-H functionality can act as a proton shuttle. Although research has explored various pyridine-containing ligands, including pyrazolyl-pyridylamino-pyridine systems in ruthenium catalysis, specific studies employing this compound as the ligand are not present in the current literature. Its two amine groups could potentially participate in such cooperative catalytic cycles.
Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique for producing polymers from cyclic olefins, driven by the relief of ring strain. researchgate.net The catalysts are typically organometallic complexes of transition metals like ruthenium, tungsten, or molybdenum. researchgate.net The ligand sphere around the metal center is critical for catalyst stability, activity, and the properties of the resulting polymer. Pyridine-containing monomers and ligands can be challenging for ROMP catalysts, as the basic pyridine nitrogen can coordinate to the metal center and inhibit polymerization. bldpharm.com Careful design of pyridine-based monomers has allowed for the synthesis of polypyridinonorbornenes via ROMP with living characteristics. bldpharm.com There is no documented use of this compound as a ligand in a ROMP catalyst. Its strong coordination potential might pose challenges for catalyst activity.
General Principles of Ligand-Metal Cooperative Catalysis
Ligand-metal cooperative catalysis (LMC) describes a mode of reactivity where both the metal center and the ligand are actively involved in bond-making or bond-breaking processes. This bifunctional approach can enable challenging transformations by having the ligand act as, for example, a Lewis base, a proton shuttle, or a redox-active participant. Pincer-type ligands, which bind to a metal in a tridentate fashion, are often employed in LMC. Terpyridine ligands, for example, are classic NNN-tridentate ligands used in this context. nih.gov The structure of this compound, with its pyridine nitrogen and two amino groups, offers the potential for pincer-like coordination (N,N,N) or bridging between two metal centers. This could, in principle, allow it to participate in cooperative catalysis, although no such reactivity has been reported.
Heterogeneous vs. Homogeneous Catalysis Considerations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, generally offers high activity and selectivity. However, catalyst separation and recycling can be challenging. Heterogeneous catalysis, with the catalyst in a different phase, simplifies product separation but can suffer from lower activity and selectivity.
For metal complexes, a common strategy to create a heterogeneous catalyst is to anchor a homogeneous catalyst onto a solid support. The choice between these two modes depends on the specific application, balancing the need for high performance with practical considerations of process engineering. For catalysts derived from this compound, one could envision its use in a homogeneous system or its immobilization on a support material to create a recyclable heterogeneous catalyst.
Supramolecular Assemblies and Crystal Engineering
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, built from molecular or ionic building blocks. researchgate.net The arrangement of these components is directed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking. researchgate.net Pyridine derivatives are excellent building blocks for supramolecular chemistry due to the directional nature of the hydrogen bonds that can be formed by their nitrogen atoms and by substituents like amino and carboxyl groups.
The formation of new supramolecular assemblies is a key aspect of crystal engineering. researchgate.net While numerous studies have explored the crystal structures of various pyridine derivatives and their co-crystals, for instance with chlorobenzoic acids, specific research on the supramolecular assemblies and crystal engineering of This compound is not found in the reviewed literature. The presence of two amine groups and a pyridine ring makes this molecule a versatile candidate for forming extensive hydrogen-bonded networks, which are fundamental to the construction of predictable supramolecular architectures.
Self-Assembly Strategies and Hydrogen-Bonding Motifs
The self-assembly of molecules containing the 2,6-diaminopyridine (B39239) scaffold is primarily governed by strong and directional hydrogen bonds. The two amino groups (N-H) function as proton donors, while the pyridine ring nitrogen acts as a proton acceptor. This configuration facilitates the formation of predictable and robust supramolecular structures.
Detailed studies on 2,6-diaminopyridine and its derivatives have identified several key hydrogen-bonding motifs that drive their assembly. The most common interactions are strong N-H···N(pyridine) hydrogen bonds, which lead to the formation of extended assemblies. In the crystal structure of related 2,3-diamino-5-halogenopyridines, these interactions, along with N-H···N(amino) bonds, result in the formation of distinct zig-zag chains. mdpi.com The bifunctional nature of the amino group, which can act as both a proton donor and a weak proton acceptor, further diversifies the possible supramolecular arrangements. mdpi.com
Computational studies have confirmed that the geometry of 2,6-diaminopyridine is ideal for forming multiple noncovalent interactions, including one or two hydrogen bonds with guest molecules. mdpi.com The presence of methyl groups in this compound would sterically influence the large-scale crystal packing but would not alter these fundamental hydrogen-bonding capabilities. The primary interactions remain centered on the D-A-D motif of the diamino-pyridine core.
Table 1: Predominant Hydrogen-Bonding Interactions in 2,6-Diaminopyridine Based Structures
| Donor Group | Acceptor Group | Interaction Type | Resulting Motif |
|---|---|---|---|
| Amino (N-H) | Pyridine (N) | N-H···Npyr | Chains, Dimers |
| Amino (N-H) | Amino (N) | N-H···NLP | Cross-linking of chains |
| Amino (N-H) | External Acceptor (e.g., Halogen) | Intermolecular H-bond | Host-Guest Complexation |
This table summarizes common hydrogen-bonding motifs identified in studies of 2,6-diaminopyridine and its derivatives, which are expected to govern the self-assembly of this compound. mdpi.commdpi.com
Formation of Molecular Capsules and Host-Guest Chemistry
Host-guest chemistry, which involves the binding of a "guest" molecule within a "host" molecule through non-covalent forces, is a key area where 2,6-diaminopyridine derivatives show significant promise. wikipedia.org The well-defined hydrogen-bonding sites of the 2,6-diaminopyridine unit make it an excellent component for molecular recognition.
Research has demonstrated that 2,6-diaminopyridine can act as a guest molecule, forming a 1:1 inclusion complex with host molecules like beta-cyclodextrin (B164692) (β-CD). nih.gov In this arrangement, the pyridine ring of the DAP molecule becomes encapsulated within the hydrophobic cavity of the β-CD host. nih.gov
Furthermore, the 2,6-diaminopyridine moiety can be integrated into larger, more complex host systems to create specific binding sites. For example, a rhodamine-based sensor coupled with a 2,6-diaminopyridine unit was designed for metal-ion recognition. nih.govacs.org In this system, the diamino-pyridine segment participates in the chelation of metal ions such as Fe³⁺, demonstrating its role as a crucial part of a host's binding pocket. nih.govacs.org While there is limited evidence of this compound itself forming molecular capsules, its demonstrated ability to act as a guest and a recognition component within larger hosts underscores its utility in host-guest chemistry.
Directed Assembly for Novel Material Architectures
The directional and specific nature of hydrogen bonds in 2,6-diaminopyridine derivatives allows for their use as building blocks in the bottom-up construction of novel material architectures. By controlling the intermolecular interactions, it is possible to direct the assembly of these molecules into predefined structures with specific functions.
One significant application is in the formation of supramolecular polymers. Derivatives of 2,6-diaminopyridine have been used to create complementary hydrogen-bonded thermoreversible polymer networks. acs.org In these systems, the predictable triple hydrogen bond motif acts as a reversible cross-link, allowing the material's properties to be tuned with temperature.
Functional soft materials can also be constructed. A derivative of 2,6-diaminopyridine coupled to a rhodamine molecule was shown to self-assemble into a faint pink gel in a specific solvent mixture. nih.gov This supramolecular gel represents a highly ordered architecture that exhibits stimuli-responsive behavior; it selectively recognizes Ag⁺ ions, which trigger a phase change from a gel to a purple sol. nih.gov This demonstrates how the directed assembly of a 2,6-diaminopyridine-based building block can lead to functional materials for applications like chemical sensing.
Development of Organic Semiconductors and Optoelectronic Materials
The application of 2,6-diaminopyridine derivatives in the field of organic electronics is an emerging area of research. The electronic properties of these molecules are rooted in their photophysical behavior, such as their absorption and emission of light. academie-sciences.frmdpi.com
Studies on the photophysics of 2,6-diaminopyridine (DAP) have provided foundational data on its optoelectronic characteristics. When compared to 2-aminopyridine, DAP exhibits more significantly red-shifted absorption and emission maxima. nih.gov This shift indicates that the addition of a second amino group effectively increases the resonance interaction within the pyridine ring, altering its electronic energy levels. nih.gov This tunability is a key requirement for developing new optoelectronic materials.
While extensive research into semiconductor devices based specifically on this compound is not yet available, the fundamental photophysical properties of its core structure have been characterized.
Table 2: Photophysical Properties of 2,6-Diaminopyridine (DAP) in Different Solvents
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
|---|---|---|
| Cyclohexane | 246, 305 | 338 |
| Acetonitrile | 247, 306 | 357 |
| Methanol | 248, 308 | 368 |
| Water | 246, 308 | 370 |
Data sourced from a photophysical study of 2,6-diaminopyridine, the core of the title compound. The red shift in emission with increasing solvent polarity is indicative of a more polar excited state. nih.gov
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Enhanced Sustainability
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research concerning 3,5-Dimethylpyridine-2,6-diamine and related compounds is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.
Key emerging strategies include:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. For pyridine (B92270) derivatives, microwave irradiation can significantly reduce reaction times, improve yields, and decrease the formation of side products compared to conventional heating methods. nih.govbeilstein-journals.org In the synthesis of substituted diaminopyridines, microwave-assisted, copper-catalyzed amination of dihalopyridines has proven effective. researchgate.netnih.gov This approach often allows for the use of water as a solvent, further enhancing its environmental credentials. nih.gov The application of continuous flow microwave reactors represents a further step, enabling scalable and controlled production of pyridine compounds. beilstein-journals.org
Copper-Catalyzed Amination: Copper-based catalysts are gaining prominence as less toxic and more economical alternatives to precious metal catalysts like palladium for C-N bond formation. researchgate.net Efficient protocols for the copper-catalyzed amination of aryl and heteroaryl halides, including dihalopyridines, are being developed. nih.govresearchgate.net These methods can utilize aqueous ammonia (B1221849), reducing the reliance on volatile organic solvents and offering a milder reaction pathway to aminopyridine derivatives. researchgate.net Future work will likely focus on optimizing catalyst systems, potentially using ligands derived from diaminopyridines themselves, to achieve higher efficiency and selectivity under even milder conditions.
Solvent-Free and Multi-Component Reactions: One-pot, multi-component reactions (MCRs) are highly desirable as they streamline synthetic sequences and reduce waste. The development of MCRs for constructing functionalized pyridine rings under solvent-free or neat conditions, often aided by microwave heating, is a significant area of interest. nih.govmdpi.com These methods offer high atom economy and simplify purification processes, aligning perfectly with the goals of sustainable chemistry. nih.gov
| Synthetic Strategy | Key Advantages | Typical Conditions | Relevant Research Focus |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, fewer side products, lower energy use. nih.govnih.gov | Microwave irradiation (e.g., 400 W, 150°C), often in DMF or water. nih.govnih.gov | Final step synthesis of highly functionalized molecules; continuous flow processes. nih.govbeilstein-journals.org |
| Copper-Catalyzed Amination | Cost-effective, low toxicity catalyst, can use aqueous ammonia. researchgate.netresearchgate.net | CuI catalyst, often with a ligand like DMPAO, in water under microwave irradiation. nih.gov | Selective mono- or di-amination of dihalopyridines. nih.gov |
| Multi-Component Reactions | High atom economy, simplified procedures, reduced waste. nih.gov | Neat (solvent-free) reaction conditions, often promoted by microwave heating. nih.gov | One-pot synthesis of complex heterocyclic hybrids. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Materials Design
The convergence of computational science and chemistry is accelerating the discovery of new materials with tailored properties. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for predicting molecular behavior and guiding experimental efforts.
For materials based on this compound, AI and ML can be applied to:
Predict Catalytic Activity: ML models, such as artificial neural networks (ANN), can predict the catalytic activity of transition metal complexes. nih.govacs.org By analyzing a dataset of complexes with various pyridine-based ligands, these models identify key molecular descriptors (e.g., steric hindrance, electronic properties, degree of conjugation) that correlate with performance in reactions like ethylene polymerization. nih.govacs.org This predictive power allows for the in silico screening of vast numbers of potential catalyst structures, prioritizing the most promising candidates for synthesis and testing.
Accelerate Discovery of Functional Materials: Beyond catalysis, ML can guide the design of other functional materials. For instance, theoretical studies using Density Functional Theory (DFT) can calculate properties of novel pyridine derivatives, such as their potential as high-energy materials. researchgate.net ML models can be trained on these large computational datasets to rapidly predict properties like heats of formation, detonation velocities, and thermal stability, significantly speeding up the initial discovery phase. researchgate.netsciencedaily.com
Elucidate Structure-Property Relationships: A primary challenge in materials science is understanding the complex relationship between a molecule's structure and its macroscopic properties. ML algorithms excel at identifying these subtle patterns from large datasets. sciencedaily.com For pyridine-based systems, this could involve predicting how different substitution patterns on the ring affect the self-assembly behavior, the binding affinity in a sensor, or the charge transport properties in an electronic device.
| AI/ML Application Area | Methodology | Predicted Properties | Potential Impact |
|---|---|---|---|
| Catalyst Design | Artificial Neural Networks (ANN), Multiple Linear Regression. nih.govacs.org | Catalytic activity, molecular weight of polymer product. acs.org | Rapid screening and rational design of new, highly efficient catalysts. sciencedaily.com |
| High-Energy Materials | Training models on DFT calculation data. researchgate.net | Heats of formation, detonation properties, thermal stability. researchgate.net | Accelerated discovery of novel high-energy density materials. |
| General Materials Informatics | Data mining, pattern recognition from experimental and computational data. | Structure-property relationships for self-assembly, sensing, electronics. | Guides the synthesis of functional materials with precisely tailored properties. |
Exploration of Advanced Catalytic Systems
The ability of the 2,6-diaminopyridine (B39239) scaffold to act as a bidentate or tridentate ligand for transition metals makes it a highly attractive platform for developing novel catalysts. The electronic properties of the metal center can be finely tuned by modifying the substituents on the pyridine ring, influencing the catalyst's activity and selectivity.
Future research in this area is focused on:
Base Metal Catalysis: There is a strong drive to replace precious metal catalysts (like palladium and rhodium) with more abundant and less expensive base metals such as iron and copper. nsf.gov Amino-pyridine ligand scaffolds are being successfully employed in this context. nsf.gov Iron(II) complexes with amino-pyridine ligands, for example, have shown activity in atom transfer radical polymerization (ATRP), a key process for creating well-defined polymers. nsf.gov The steric and electronic environment provided by ligands like this compound can be optimized to enhance the activity of these base metal catalysts.
Palladium Cross-Coupling Reactions: Palladium complexes featuring functionalized pyridine ligands are highly efficient precatalysts for important C-C bond-forming reactions like the Suzuki-Miyaura and Heck couplings. nih.govnih.govacs.org Research shows that the catalytic efficiency can be correlated with the basicity of the pyridine ligand. nih.govacs.org Introducing electron-donating groups, such as the amino and methyl groups in this compound, is expected to enhance ligand basicity and potentially boost catalytic performance.
Biomimetic Catalysis: Copper complexes with pyridine-diimine ligands have been investigated as mimics of oxidase enzymes. tandfonline.com These synthetic complexes can catalyze the aerobic oxidation of substrates like polyphenols. The catalytic activity is closely linked to the Lewis acidity of the copper(II) center, which is directly influenced by the substituents on the pyridine ligand. tandfonline.com This opens avenues for developing catalysts for selective oxidation reactions under mild, environmentally friendly conditions.
Development of Smart Materials Based on Supramolecular Principles
"Smart" materials, which can respond to external stimuli, are at the forefront of materials science. The well-defined hydrogen bonding capabilities of the 2,6-diaminopyridine unit make it an ideal building block for creating such materials through supramolecular assembly. The two amino groups act as hydrogen bond donors, while the pyridine nitrogen acts as an acceptor (a DAD array), enabling the formation of robust, directional, and reversible non-covalent bonds. nih.gov
Emerging research directions include:
Self-Healing Polymers: Intrinsic self-healing materials can repair damage autonomously through reversible bond formation. nih.govmdpi.com By incorporating 2,6-diaminopyridine moieties into polymer chains, materials can be designed that form cross-links via triple hydrogen bonds with a complementary acceptor unit. When the material is fractured, these non-covalent bonds break but can reform upon heating or with time, restoring the material's integrity. rsc.orgnih.gov This approach is being explored for applications in coatings, electronics, and durable composites. nih.gov
Supramolecular Gels and Sensors: The self-assembly of small molecules based on 2,6-diaminopyridine can lead to the formation of supramolecular gels in various solvents. nih.govacs.org These gel networks are held together by hydrogen bonds and can be designed to respond to stimuli. For example, rhodamine-coupled 2,6-diaminopyridine has been shown to act as a selective sensor for metal ions like Fe³⁺ and Al³⁺, where the binding event disrupts the self-assembled structure and triggers a colorimetric and fluorescent response. nih.govacs.org
Polymer Blends and Functional Composites: Hydrogen bonding is a powerful tool for controlling the miscibility and morphology of polymer blends. rsc.orgnih.gov By functionalizing different polymer backbones with complementary hydrogen bonding units, such as diaminopyridines and uracils, researchers can direct their assembly into highly ordered nanostructures. rsc.org This strategy is being used to create novel block copolymers and functional materials for applications in drug delivery and biomedicine. rsc.org
Cross-Disciplinary Research Initiatives
The diverse properties and potential applications of this compound and its analogs necessitate a highly collaborative research approach, bridging traditional scientific disciplines.
Key areas for cross-disciplinary initiatives include:
Medicinal Chemistry and Organic Synthesis: Pyridine scaffolds are found in a vast number of FDA-approved drugs and are a cornerstone of medicinal chemistry. nih.gov The development of novel antibacterial agents is a critical area of research, and substituted diaminopyridines are being explored as potential inhibitors of bacterial dihydrofolate reductase (DHFR) and as aminoglycoside mimetics that target bacterial ribosomes. nih.gov Collaborative efforts between synthetic chemists developing sustainable synthetic routes and medicinal chemists evaluating biological activity are crucial for accelerating the discovery of new therapeutics. nih.govuni-muenster.de
Materials Science and Computational Chemistry: The design of advanced functional materials, from catalysts to self-healing polymers, increasingly relies on a synergistic relationship between experimental materials science and computational modeling. innovations-report.com Computational chemists can use DFT and ML to predict the properties of new diaminopyridine-based materials, guiding synthetic chemists to the most promising targets. acs.orgresearchgate.net Materials scientists can then synthesize and characterize these materials, providing crucial experimental data to refine and improve the predictive models.
Polymer Chemistry and Biomedical Engineering: The development of smart materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds, requires expertise from both polymer chemistry and biomedical engineering. Chemists design and synthesize polymers incorporating diaminopyridine units for self-assembly or stimuli-responsive behavior, while engineers design and test the final devices, evaluating their biocompatibility and performance in biological systems. rsc.orgrsc.org
This integrated approach, combining foundational synthesis with advanced characterization, computational modeling, and application-focused engineering, will be essential to fully unlock the potential of this compound as a key molecular component in the next generation of advanced materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Dimethylpyridine-2,6-diamine, and what reaction conditions are critical for optimizing yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves heating precursor amines with methylating agents in polar aprotic solvents like dimethylformamide (DMF). For example, analogous syntheses of pyridine-diamine derivatives (e.g., imidazo[4,5-c]pyridine-4,6-diamine) use reactions between aminouracil hydrochlorides and methylcyanoformimidate under reflux conditions . Key parameters include:
- Temperature : Prolonged heating (e.g., 80–100°C) to ensure complete cyclization.
- Solvent : DMF enhances solubility of intermediates and stabilizes reactive species.
- Stoichiometry : Excess methylating agents (e.g., methyl iodide) ensure full substitution.
- Validation : Confirm purity via melting point (>300°C for thermally stable analogs) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks based on symmetry and substituent effects. For example, methyl groups at positions 3 and 5 appear as singlets (δ ~2.3 ppm), while aromatic protons (positions 2 and 6) show deshielded signals (δ ~6.5–7.0 ppm) in DMSO-d₆ .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 138.1) and fragments.
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (C: 61.29%, H: 8.08%, N: 30.63%) .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodology :
- Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the molecule’s ground-state structure .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. Methyl groups may lower the gap by donating electron density.
- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) influencing stability .
Q. What role does this compound play in corrosion inhibition, and how can its efficacy be experimentally validated?
- Experimental Design :
- Electrochemical Tests : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) on metal substrates (e.g., C35E steel) in acidic media (1 M HCl) .
- Surface Analysis : Use SEM/EDS to compare surface morphology and elemental composition before/after inhibitor exposure.
Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic tools?
- Crystallography Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
